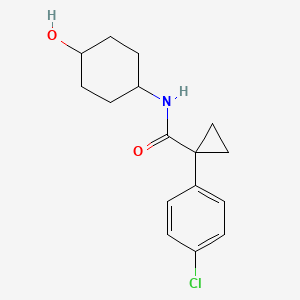![molecular formula C12H17NO5S2 B6646918 4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid, commonly known as MTSEA, is a chemical compound that is widely used in scientific research. It is a sulfhydryl-specific reagent that is used to modify cysteine residues in proteins, peptides, and other biomolecules. MTSEA is used in a variety of research applications, including protein structure determination, protein-protein interactions, and membrane protein studies.
Mecanismo De Acción
MTSEA is a sulfhydryl-specific reagent that modifies cysteine residues in proteins and other biomolecules. It reacts with the thiol group of cysteine residues to form a covalent bond, which results in the modification of the protein structure. This modification can alter the protein's function, stability, and interactions with other proteins.
Biochemical and Physiological Effects:
MTSEA has been shown to have a variety of biochemical and physiological effects. It has been shown to modify protein structure and function, alter protein-protein interactions, and affect membrane protein studies. MTSEA has also been shown to have potential therapeutic effects, including anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTSEA has several advantages for lab experiments. It is a highly specific reagent that targets only cysteine residues, which makes it useful for studying the function of specific proteins. It is also relatively easy to use and has a long shelf life. However, MTSEA has some limitations as well. It can be toxic to cells at high concentrations, and it can also react with other thiol-containing molecules, which can lead to non-specific modifications.
Direcciones Futuras
There are several future directions for research on MTSEA. One area of interest is the development of new analogs of MTSEA that are more specific and less toxic. Another area of interest is the use of MTSEA in drug discovery research, where it can be used to identify new drug targets and to develop new drugs. Additionally, there is ongoing research on the use of MTSEA in protein structure determination and membrane protein studies. Overall, MTSEA is a valuable tool for scientific research, and its potential applications are vast.
Métodos De Síntesis
MTSEA is synthesized by reacting 5-methyl-2-thiophenesulfonyl chloride with 4-hydroxymethyl oxane-4-carboxylic acid in the presence of a base. The reaction results in the formation of MTSEA as a white crystalline solid.
Aplicaciones Científicas De Investigación
MTSEA is widely used in scientific research as a sulfhydryl-specific reagent. It is used to modify cysteine residues in proteins, peptides, and other biomolecules. This modification can be used to study protein structure and function, protein-protein interactions, and membrane protein studies. MTSEA is also used in drug discovery research, where it is used to identify potential drug targets and to develop new drugs.
Propiedades
IUPAC Name |
4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-9-2-3-10(19-9)20(16,17)13-8-12(11(14)15)4-6-18-7-5-12/h2-3,13H,4-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMXUQBSYUAPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646836.png)
![4-[(1,2,5-Thiadiazole-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646843.png)
![4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646850.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646854.png)
![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)

![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)